2-MORPHOLINOACETAMIDE
Overview
Description
2-MORPHOLINOACETAMIDE is an organic compound with the chemical formula C6H12N2O2. It is a morpholine derivative, characterized by the presence of a morpholine ring attached to an acetamide group. This compound appears as a colorless crystalline solid and is soluble in water and some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MORPHOLINOACETAMIDE typically involves the following steps:
Chlorination of Morpholine: Morpholine is chlorinated to form 2-chloromorpholine.
Reaction with Chloroacetic Anhydride: The 2-chloromorpholine is then reacted with chloroacetic anhydride to produce 2-MORPHOLINOACETIC ANHYDRIDE.
Ammonolysis: Finally, the 2-MORPHOLINOACETIC ANHYDRIDE is treated with ammonia to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-MORPHOLINOACETAMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the acetamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Complex Formation: It can form complexes with metals, which are useful in various applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted morpholinoacetamides and metal complexes .
Scientific Research Applications
2-MORPHOLINOACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 2-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes and form complexes with metal ions, which can alter biological pathways and chemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholino Pyrimidinyl Acetamides: These compounds share a similar structure but have different substituents on the pyrimidine ring.
Thiazolyl-Urea Derivatives: These compounds also contain a morpholine ring but differ in their core structure and functional groups.
Uniqueness
2-MORPHOLINOACETAMIDE is unique due to its specific combination of the morpholine ring and acetamide group, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its solubility in water make it particularly valuable in various applications .
Properties
IUPAC Name |
2-morpholin-4-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRNWWSQZROEOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349894 | |
Record name | 2-morpholin-4-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5625-98-9 | |
Record name | 2-morpholin-4-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Morpholin-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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